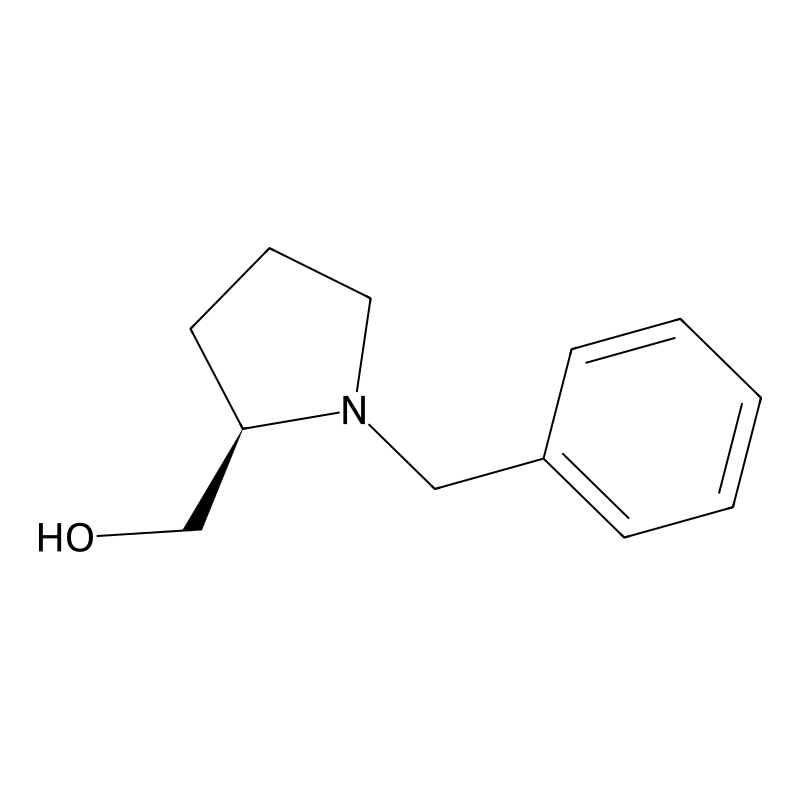(R)-(1-benzylpyrrolidin-2-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry
(R)-(1-Benzylpyrrolidin-2-yl)methanol serves as a chiral building block in the synthesis of various pharmaceutically relevant molecules. Its structure incorporates a pyrrolidine ring, a common structural motif found in numerous bioactive compounds []. Researchers are exploring its potential as a precursor for the development of new drugs targeting various diseases, including:
- Neurodegenerative diseases: Studies suggest that (R)-(1-Benzylpyrrolidin-2-yl)methanol derivatives may exhibit neuroprotective effects and could be potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].
- Cancer: Research is ongoing to investigate the potential anti-cancer properties of (R)-(1-Benzylpyrrolidin-2-yl)methanol derivatives, with some studies showing promising results in inhibiting the growth and proliferation of cancer cells [].
(R)-(1-benzylpyrrolidin-2-yl)methanol is a chiral compound characterized by the presence of a pyrrolidine ring and a benzyl group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of approximately 191.27 g/mol. The compound is notable for its stereochemistry, specifically the (R) configuration, which influences its chemical behavior and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential applications.
- Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
- Substitution: Nucleophilic substitution reactions may occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group .
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or basic medium.
- Reduction: Hydrogen gas with palladium on carbon as a catalyst.
- Substitution: Halides or amines in the presence of a suitable base.
Research indicates that (R)-(1-benzylpyrrolidin-2-yl)methanol exhibits significant biological activity. It has been explored for its potential as a ligand in receptor binding studies, particularly in the context of neurological research. The compound's ability to interact with various biological targets suggests potential therapeutic applications, although more extensive studies are required to fully elucidate its pharmacological properties .
The synthesis of (R)-(1-benzylpyrrolidin-2-yl)methanol typically involves the following steps:
- Starting Materials: The reaction begins with (R)-2-pyrrolidone and benzyl bromide.
- Base Addition: A base is added to facilitate the nucleophilic substitution reaction.
- Solvent Use: Common solvents include dichloromethane or toluene.
- Reflux Conditions: The reaction is conducted under reflux to ensure complete conversion.
Industrial production methods may employ continuous flow reactors and optimized conditions to enhance efficiency and yield, followed by purification methods such as recrystallization or chromatography .
(R)-(1-benzylpyrrolidin-2-yl)methanol has diverse applications across several fields:
- Chemistry: Utilized as a chiral building block in synthesizing complex organic molecules.
- Biology: Investigated for potential roles as ligands in receptor binding studies.
- Medicine: Explored for pharmacological properties that may lead to therapeutic effects.
- Industry: Used in developing new materials and as an intermediate in chemical manufacturing .
Studies have shown that (R)-(1-benzylpyrrolidin-2-yl)methanol interacts with various biological receptors. Its unique structure allows it to bind selectively to certain targets, which may lead to specific pharmacological effects. Further research into these interactions could provide insights into its potential therapeutic uses and mechanisms of action .
Several compounds share structural similarities with (R)-(1-benzylpyrrolidin-2-yl)methanol:
| Compound Name | Similarity Index |
|---|---|
| (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol | 1.00 |
| (R)-(1-benzylpyrrolidin-2-yl)phenylmethanol | 0.89 |
| (R)-2-Amino-1,1,2-triphenylethanol | 0.82 |
| 2-(Benzyl(methyl)amino)-1-phenylethanol | 0.80 |
Uniqueness
(R)-(1-benzylpyrrolidin-2-yl)methanol stands out due to its specific chiral configuration and the combination of both a benzyl group and a hydroxymethyl moiety on the pyrrolidine ring. This distinct structure imparts unique chemical and biological properties, enhancing its value for various applications compared to its analogs .








